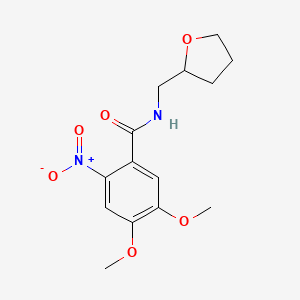![molecular formula C18H21FN2 B5101276 2-{[4-(2-fluorobenzyl)-1-piperidinyl]methyl}pyridine trifluoroacetate](/img/structure/B5101276.png)
2-{[4-(2-fluorobenzyl)-1-piperidinyl]methyl}pyridine trifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[4-(2-fluorobenzyl)-1-piperidinyl]methyl}pyridine trifluoroacetate, also known as ABT-594, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. ABT-594 is a potent agonist of the alpha-4-beta-2 nicotinic acetylcholine receptor, which is involved in pain processing and modulation.
Scientific Research Applications
2-{[4-(2-fluorobenzyl)-1-piperidinyl]methyl}pyridine trifluoroacetate has been extensively studied for its potential therapeutic applications, particularly in the treatment of chronic pain. It has been shown to be effective in animal models of neuropathic pain, inflammatory pain, and acute pain. 2-{[4-(2-fluorobenzyl)-1-piperidinyl]methyl}pyridine trifluoroacetate has also been studied for its potential use in the treatment of addiction, as it has been shown to reduce drug-seeking behavior in animal models.
Mechanism of Action
2-{[4-(2-fluorobenzyl)-1-piperidinyl]methyl}pyridine trifluoroacetate acts as an agonist of the alpha-4-beta-2 nicotinic acetylcholine receptor, which is involved in pain processing and modulation. Activation of this receptor leads to the release of several neurotransmitters, including dopamine, serotonin, and norepinephrine, which are involved in pain modulation.
Biochemical and Physiological Effects:
2-{[4-(2-fluorobenzyl)-1-piperidinyl]methyl}pyridine trifluoroacetate has been shown to have potent analgesic effects in animal models of pain. It has also been shown to have anti-inflammatory effects, as well as effects on the immune system. 2-{[4-(2-fluorobenzyl)-1-piperidinyl]methyl}pyridine trifluoroacetate has been shown to have a low potential for abuse and addiction, making it an attractive candidate for the treatment of chronic pain.
Advantages and Limitations for Lab Experiments
One advantage of 2-{[4-(2-fluorobenzyl)-1-piperidinyl]methyl}pyridine trifluoroacetate is its potency and selectivity for the alpha-4-beta-2 nicotinic acetylcholine receptor. This makes it a useful tool for studying the role of this receptor in pain processing and modulation. However, one limitation of 2-{[4-(2-fluorobenzyl)-1-piperidinyl]methyl}pyridine trifluoroacetate is its high cost, which may limit its use in certain experiments.
Future Directions
There are several potential future directions for research on 2-{[4-(2-fluorobenzyl)-1-piperidinyl]methyl}pyridine trifluoroacetate. One area of interest is its potential use in the treatment of addiction, particularly in the treatment of opioid addiction. Another area of interest is its potential use in the treatment of other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanisms underlying the analgesic effects of 2-{[4-(2-fluorobenzyl)-1-piperidinyl]methyl}pyridine trifluoroacetate and its potential side effects.
Synthesis Methods
The synthesis of 2-{[4-(2-fluorobenzyl)-1-piperidinyl]methyl}pyridine trifluoroacetate involves several steps, including the reaction of 2-bromo-5-fluoropyridine with piperidine, followed by the reaction of the resulting compound with benzyl bromide. The final step involves the reaction of the benzylated compound with trifluoroacetic acid to yield 2-{[4-(2-fluorobenzyl)-1-piperidinyl]methyl}pyridine trifluoroacetate.
properties
IUPAC Name |
2-[[4-[(2-fluorophenyl)methyl]piperidin-1-yl]methyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2/c19-18-7-2-1-5-16(18)13-15-8-11-21(12-9-15)14-17-6-3-4-10-20-17/h1-7,10,15H,8-9,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEULXQISIMMGTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2F)CC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4-dimethyl-N-[(5-phenyl-2-furyl)methyl]-3-furamide](/img/structure/B5101195.png)
![N-cyclopropyl-3-{[1-(2,4-difluorobenzyl)-4-piperidinyl]oxy}-4-methoxybenzamide](/img/structure/B5101205.png)
![N-[4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)phenyl]nicotinamide](/img/structure/B5101219.png)

![2,4-dichloro-N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B5101232.png)
![2,4-dimethyl-N-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-5-pyrimidinecarboxamide](/img/structure/B5101235.png)
![N-[1-[(allylamino)carbonyl]-2-(2-furyl)vinyl]-3-bromobenzamide](/img/structure/B5101241.png)
![2-imino-5-{[5-(2-methyl-4-nitrophenyl)-2-furyl]methylene}-1,3-thiazolidin-4-one](/img/structure/B5101244.png)


![3-chloro-N-({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-thiophenecarboxamide](/img/structure/B5101265.png)
![4-[(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl methanesulfonate](/img/structure/B5101268.png)
![methyl 2-{[N-(2,3-dichlorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B5101281.png)
